molecular formula C21H17N3O3 B4580867 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4580867
M. Wt: 359.4 g/mol
InChI Key: DIVBRVULNGTEDM-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to "5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione" involves a series of steps, often starting with the preparation of N-benzylindole or barbituric acid derivatives. For example, Reddy et al. (2010) synthesized a series of (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives, demonstrating a methodology that might be similar to the synthesis of the compound (Reddy et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is typically characterized using spectroscopic methods such as NMR and X-ray crystallography. For instance, Barakat et al. (2015) detailed the molecular structure of a similar compound through DFT calculations and X-ray structure determination, providing insights into the geometrical parameters and electronic structure (Barakat et al., 2015).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, including Aldol condensation, Michael addition, and reactions with different reagents to form novel heterocyclic systems. The synthesis and reactivity of such compounds reveal their potential in creating diverse molecular architectures with specific chemical properties (Youssef & Omar, 2007).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. The synthesis and characterization studies provide valuable information about these properties, which are essential for understanding the compound's behavior in different environments and potential applications (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties of "5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione" and related compounds, including reactivity, stability, and interactions with other molecules, can be inferred from studies on similar structures. Investigations into the reactivity and potential biological activity of these compounds are essential for exploring their utility in various scientific and industrial fields (Madadi et al., 2014).

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • The synthesis of various condensed pyrimidine derivatives, including efforts to exploit addition reactions to π-deficient systems or active methylene building blocks, highlights a broad interest in the development of new compounds with potentially unique chemical and biological properties. For example, the use of Diels–Alder and Michael addition reactions to produce derivatives signifies a key methodological approach in the synthesis of complex pyrimidine structures (Fathalla et al., 2018).

Luminescent Properties and Crystal Engineering

  • Research on novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers explored the luminescent properties and potential applications in crystal engineering. This work indicates the interest in pyrimidine derivatives for constructing materials with desirable optical characteristics, which could extend to compounds like the one (Li et al., 2015).

Radio-Sensitizing Agents

  • A study on (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones and pyrimidine-2,4,6(1H,3H,5H)-triones investigated their potential as radio-sensitizing agents, revealing the therapeutic potential of structurally complex pyrimidine derivatives in enhancing the efficacy of radiation therapy (Reddy et al., 2010).

Antimicrobial and Anticancer Agents

  • The design and synthesis of pyrano[2,3-d]pyrimidine derivatives aimed at discovering new antimicrobial and anticancer agents demonstrate the biomedical applications of pyrimidine derivatives. This research underscores the ongoing efforts to develop novel therapeutic agents based on the pyrimidine scaffold (El-Sattar et al., 2021).

properties

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-23-20(26)17(19(25)22-21(23)27)11-15-13-24(12-14-7-3-2-4-8-14)18-10-6-5-9-16(15)18/h2-11,13H,12H2,1H3,(H,22,25,27)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVBRVULNGTEDM-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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